molecular formula C8H10BrNO5S2 B14913950 Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate

Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B14913950
M. Wt: 344.2 g/mol
InChI Key: JTJWVCCIJYQWLN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds that are widely used in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by sulfonamide formation and esterification. The reaction conditions often require the use of bromine or a brominating agent, a sulfonamide precursor, and methanol for esterification. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring.

Scientific Research Applications

Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-chloro-2-methoxybenzoate
  • Methyl 5-bromo-2-methoxybenzoate
  • Methyl 5-chloro-3-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate

Uniqueness

Methyl 5-bromo-4-(n-methoxy-N-methylsulfamoyl)thiophene-2-carboxylate is unique due to the presence of both the bromine and sulfonamide groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10BrNO5S2

Molecular Weight

344.2 g/mol

IUPAC Name

methyl 5-bromo-4-[methoxy(methyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C8H10BrNO5S2/c1-10(15-3)17(12,13)6-4-5(8(11)14-2)16-7(6)9/h4H,1-3H3

InChI Key

JTJWVCCIJYQWLN-UHFFFAOYSA-N

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(SC(=C1)C(=O)OC)Br

Origin of Product

United States

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